Methyl 4-(trifluoromethyl)picolinate

Description

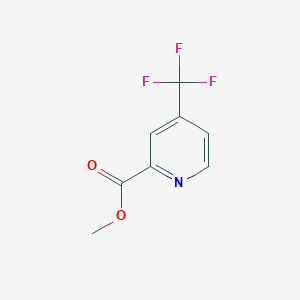

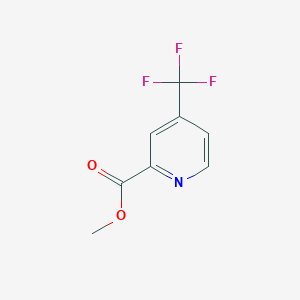

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCIYNOPRUVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450878 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455941-78-3 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Methyl 4-(trifluoromethyl)picolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] Methyl 4-(trifluoromethyl)picolinate, a pyridine derivative bearing both a methyl ester and a trifluoromethyl group, represents a key intermediate and building block for accessing novel chemical entities.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, its strategic application in drug discovery workflows, and the rigorous protocols required for its safe and effective handling.

Core Physicochemical & Structural Properties

This compound is a specialized organic compound whose structure is foundational to its utility. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the methyl ester on the pyridine ring system create a versatile platform for further chemical modification.

| Property | Value | Source(s) |

| CAS Number | 455941-78-3 | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [3][5] |

| Molecular Weight | 205.13 g/mol | [3][5] |

| IUPAC Name | methyl 4-(trifluoromethyl)pyridine-2-carboxylate | [5] |

| SMILES | COC(=O)C1=NC=CC(=C1)C(F)(F)F | [5] |

| Synonyms | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate, MFCD11113409 | [5] |

Synthesis Pathway Analysis

The synthesis of this compound typically originates from its corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid (also known as 4-(trifluoromethyl)nicotinic acid).[6] The synthesis of this acid precursor is a critical first step and often involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring. While multiple routes exist, a common strategy involves the trifluoromethylation of a cyanopyridine derivative.[7]

The choice of reagents is critical: a strong, non-nucleophilic base like butyl lithium is used to deprotonate the pyridine ring, creating a nucleophilic center that can attack a trifluoromethyl source like bromotrifluoromethane.[7] The subsequent hydrolysis of the nitrile and esterification of the resulting carboxylic acid yields the target compound.

Experimental Protocol: Saponification to 4-(Trifluoromethyl)picolinic Acid

This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a crucial step before amide coupling. This procedure is self-validating through in-process checks like TLC and final analytical confirmation.

Objective: To quantitatively convert this compound to 4-(Trifluoromethyl)picolinic acid.

Materials & Reagents:

-

This compound (1.0 eq)

-

Lithium Hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate, ACS grade

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Add THF and Deionized Water in a 3:1 ratio (e.g., 15 mL THF, 5 mL H₂O per gram of starting material) to dissolve the ester.

-

Reagent Addition: Add Lithium Hydroxide (1.5 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Attach a condenser and heat the mixture to a gentle reflux (approx. 50-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-4 hours). The causal principle here is that the product, being a salt, will have a much lower Rf than the starting ester.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to acidify the mixture to a pH of ~2-3. The product will precipitate as a white solid. This step is critical to protonate the carboxylate salt, rendering it insoluble in water and extractable into an organic solvent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The multiple extractions ensure quantitative recovery of the product.

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(Trifluoromethyl)picolinic acid, typically as a white to off-white solid.

-

Purification & Validation: The product can be further purified by recrystallization if necessary. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are synthesized from standard safety data sheets. [8][9][10][11] Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory. [9]* Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. [8][9]* Skin and Body Protection: A lab coat is required. For larger quantities, additional impervious clothing may be necessary. [9] Handling & Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8][11]* Avoid breathing dust, fumes, or vapors. [8]* Wash hands thoroughly after handling and before breaks. [9][10]* Store in a cool, dry, well-ventilated place in a tightly sealed container. [8][10][11]Keep away from incompatible materials such as strong oxidizing agents, bases, and acids. [11][12] First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][9][12]* In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [9][12]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [8][9][12]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][12]

References

- PubChem, National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)

- Acros PharmaTech Limited. SAFETY DATA SHEET - Methyl 6-(trifluoromethyl)

- AbacipharmTech. Methyl 4-(trifluoromethyl)

- Google Patents.

- PubChem, National Center for Biotechnology Information. Methyl 6-chloro-3-(trifluoromethyl)

- PubChem, National Center for Biotechnology Information. Methyl 3-nitro-5-(trifluoromethyl)

- Arctom Scientific. CAS NO. 1261598-96-2 | Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)

- Liu, J. et al. (2015). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. The Role of Methyl 4-bromo-2-(trifluoromethyl)

- PubMed, National Library of Medicine.

- Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

- MDPI.

- National Library of Medicine. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 455941-78-3 | this compound - AiFChem [aifchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C8H6F3NO2 | CID 10987392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 588702-62-9|4-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. staging.keyorganics.net [staging.keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 4-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-(trifluoromethyl)picolinate in Modern Drug Discovery

This compound is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a trifluoromethyl group, and a methyl ester, presents a unique combination of properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridine core is a common motif in many pharmaceuticals, offering a scaffold that can be readily functionalized to interact with biological targets. The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein. Furthermore, the methyl ester provides a reactive handle for further chemical modifications, allowing for the facile generation of diverse compound libraries for high-throughput screening. A comprehensive understanding of the physical properties of this compound is therefore paramount for its effective utilization in the laboratory, from designing synthetic routes to formulating potential drug candidates. This guide provides a detailed overview of its key physical characteristics and offers robust protocols for their experimental determination, ensuring scientific rigor and reproducibility in your research endeavors.

Core Physical and Chemical Properties

A thorough characterization of a compound's physical properties is the bedrock of its application in research and development. While experimentally determined data for this compound is not extensively published, a combination of computed data from reliable databases and information from structurally similar compounds can provide a strong foundational understanding. It is imperative, however, that these properties are experimentally verified for any specific batch being used in a research setting.

| Property | Value | Source |

| CAS Number | 455941-78-3 | [AiFChem, PubChem][1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [AiFChem, PubChem][1][2] |

| Molecular Weight | 205.13 g/mol | [AiFChem, PubChem][1][2] |

| Appearance | White to yellow solid (predicted) | Inferred from Certificate of Analysis for 4-(Trifluoromethyl)picolinic acid[3] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Not experimentally determined. | N/A |

Spectroscopic Profile: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the ester functionality.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and aromatic C=C and C-N stretching vibrations of the pyridine ring.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is critical for regulatory submissions and peer-reviewed publications.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

-

Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the thermometer of the melting point apparatus using certified standards.

-

Boiling Point Determination (for liquids)

While this compound is predicted to be a solid, this protocol is provided for completeness should a liquid sample be encountered.

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.

Caption: Workflow for Micro Boiling Point Determination.

Methodology:

-

Sample Preparation:

-

Place a few drops of the liquid sample into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band.

-

-

Measurement:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the capillary tube as the liquid boils.

-

Remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the measurement.

-

-

Trustworthiness:

-

Repeat the measurement to ensure the value is reproducible.

-

Use a calibrated thermometer.

-

Density Determination

Causality: Density is a measure of mass per unit volume and is an important parameter for solvent selection, reaction concentration calculations, and formulation development.

Methodology:

-

Sample Preparation:

-

Ensure the sample is pure and free of any solvents.

-

-

Measurement (for solids):

-

Weigh a clean, dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) (m₁).

-

Add the solid sample to the pycnometer and weigh it again (m₂).

-

Fill the pycnometer with a liquid of known density in which the solid is insoluble (e.g., hexane) and weigh it (m₃).

-

Empty the pycnometer, clean and dry it, then fill it with the same liquid and weigh it (m₄).

-

The density of the solid is calculated using the formula: Density = [(m₂ - m₁) * Density of liquid] / [(m₄ - m₁) - (m₃ - m₂)].

-

-

Trustworthiness:

-

All weighings should be performed on a calibrated analytical balance.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

-

Solubility Determination

Causality: Understanding a compound's solubility in various solvents is critical for choosing appropriate reaction conditions, purification methods, and for formulation in drug development.

Caption: Workflow for Solubility Determination.

Methodology:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of small vials.

-

Add a measured volume (e.g., 1 mL) of a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide) to each vial.

-

Vortex or shake the vials vigorously for a set period.

-

Visually inspect for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.

-

After equilibration, filter the solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

-

Trustworthiness:

-

Perform the tests at a controlled temperature.

-

Use high-purity solvents.

-

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the key physical properties of this compound and detailed protocols for their experimental determination. While a lack of extensive published experimental data necessitates a reliance on computed values and analogies to similar structures, the provided methodologies empower researchers to generate their own reliable data. A thorough understanding and experimental verification of these physical properties are not merely academic exercises; they are crucial for the successful application of this versatile building block in the synthesis of novel compounds with potential therapeutic applications. By adhering to the principles of scientific integrity and rigorous experimental practice, the scientific community can continue to unlock the full potential of this compound in the advancement of drug discovery and development.

References

- This compound.

- Melting Point Determin

- Boiling Point Determination. University of Calgary, Department of Chemistry.

- Density of Solids. Mettler Toledo.

- Solubility. LibreTexts Chemistry.

- NMR Sample Preparation. University of Ottawa, Department of Chemistry and Biomolecular Sciences.

- Infrared Spectroscopy Sample Preparation. University of Colorado Boulder, Department of Chemistry.

Sources

"Methyl 4-(trifluoromethyl)picolinate" chemical structure

An In-Depth Technical Guide to Methyl 4-(trifluoromethyl)picolinate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its core chemical structure, outline a robust and validated synthesis protocol, present an analysis of its expected spectroscopic signature, and explore the mechanistic rationale behind its utility in drug design. The insights herein are framed to provide researchers with both the foundational knowledge and the practical steps necessary to effectively utilize this versatile compound in their discovery pipelines.

This compound is a pyridine-based heterocyclic compound distinguished by two key functional groups: a methyl ester at the 2-position and an electron-withdrawing trifluoromethyl (CF₃) group at the 4-position. This specific arrangement imparts a unique electronic and steric profile that is highly valuable in the design of bioactive molecules.

The trifluoromethyl group is a well-established bioisostere for groups like chlorine or a methyl group, but it significantly enhances metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Its strong electron-withdrawing nature also modulates the pKa of the pyridine nitrogen and influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] The methyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.

Below is the definitive structural representation and a summary of its key computed physicochemical properties.[4]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 4-(trifluoromethyl)pyridine-2-carboxylate | PubChem[4] |

| CAS Number | 455941-78-3 | PubChem[4] |

| Molecular Formula | C₈H₆F₃NO₂ | PubChem[4] |

| Molecular Weight | 205.13 g/mol | PubChem[4] |

| XLogP3 (Computed) | 1.9 | PubChem[4] |

| InChIKey | DMCIYNOPRUVFHE-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | COC(=O)C1=NC=CC(=C1)C(F)(F)F | PubChem[4] |

Validated Synthesis Protocol: Esterification of 4-(Trifluoromethyl)picolinic Acid

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid. While standard Fischer esterification (acid catalysis in methanol) can be effective, it often requires harsh conditions and long reaction times. A more robust and efficient laboratory-scale method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol.

This two-step, one-pot procedure is highly reliable. The causality behind this choice is clear: picolinic acids can be reluctant to undergo esterification under mild conditions. The formation of the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid and high-yielding reaction with the alcohol nucleophile. The use of a catalytic amount of N,N-dimethylformamide (DMF) is critical, as it reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active catalytic species in the formation of the acyl chloride.[5]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(trifluoromethyl)picolinic acid (1.0 eq). Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Acyl Chloride Formation: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the suspension at 0 °C (ice bath). After the addition, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 40-50 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. The reaction progress can be monitored by the dissolution of the starting material.

-

Esterification: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of anhydrous methanol (3.0-5.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in the same anhydrous solvent. Add the methanol/TEA solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acyl chloride is fully consumed.

-

Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.

Spectroscopic Signature Analysis (Predicted)

While a publicly available, experimentally verified full dataset is scarce, the spectroscopic signature of this compound can be reliably predicted based on fundamental principles and data from structurally analogous compounds, such as methyl 4-(trifluoromethyl)benzoate.[6] This predictive analysis is an essential tool for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Key Characteristics |

|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.9 - 4.1 ppm | Singlet, 3H. Deshielded by the adjacent ester carbonyl group. |

| (400 MHz, CDCl₃) | Py-H 3 | ~8.1 - 8.3 ppm | Singlet or narrow doublet, 1H. Adjacent to the electron-withdrawing CF₃ group. |

| Py-H 5 | ~7.7 - 7.9 ppm | Doublet, 1H. Coupled to H6. | |

| Py-H 6 | ~8.8 - 9.0 ppm | Doublet, 1H. Deshielded by the adjacent pyridine nitrogen. | |

| ¹³C NMR | -C =O | ~164 - 166 ppm | Carbonyl carbon, typically a singlet. |

| (100 MHz, CDCl₃) | -OCH₃ | ~52 - 54 ppm | Methyl carbon, singlet. |

| -C F₃ | ~121 - 124 ppm | Quartet. Signal is split by the three fluorine atoms (¹JCF ≈ 270-275 Hz).[7] | |

| Py-C 4 | ~135 - 138 ppm | Quartet. Signal is split by the three fluorine atoms (²JCF ≈ 30-35 Hz).[6] | |

| Py-C 2, C3, C5, C6 | ~120 - 152 ppm | Aromatic carbons with complex splitting patterns possible due to C-F coupling. | |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp absorbance characteristic of an α,β-unsaturated ester. |

| (KBr Pellet) | C-F Stretch | 1100 - 1350 cm⁻¹ | Multiple strong, sharp absorbances characteristic of a CF₃ group. |

| C-O Stretch | 1250 - 1300 cm⁻¹ | Strong absorbance associated with the ester linkage. | |

| Aromatic C=C/C=N | 1580 - 1620 cm⁻¹ | Medium to sharp absorbances for the pyridine ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 205.04 | Expected molecular ion peak for C₈H₆F₃NO₂. |

| (EI) | Fragments | m/z = 174 | Loss of methoxy group (-OCH₃). |

| | | m/z = 146 | Loss of the entire carbomethoxy group (-COOCH₃). |

Application in Drug Design & Development: A Strategic Building Block

The true value of this compound lies in its role as a strategic building block for constructing complex drug candidates.[8] Its utility stems from the predictable and beneficial impact of the trifluoromethyl-pyridine scaffold on key pharmacokinetic and pharmacodynamic properties.

Caption: Strategic role of the title compound in drug discovery.

Key Mechanistic Contributions:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by Cytochrome P450 oxidases.[1] Placing the CF₃ group at the 4-position of the pyridine ring effectively shields a potential site of metabolic attack, which can increase the half-life and bioavailability of a drug candidate.[2]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[1] This property is crucial for oral bioavailability and for reaching intracellular targets. The ester functionality provides a balance, adding a degree of polarity that can be fine-tuned to achieve the optimal LogP for a given therapeutic target.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electron density of the entire pyridine ring. This can profoundly impact how the molecule interacts with the amino acid residues in a protein's binding pocket, potentially strengthening key hydrogen bonds or dipole-dipole interactions, thereby increasing potency and selectivity.[3]

-

Synthetic Handle: As a stable ester, the compound serves as an excellent starting point for creating libraries of derivatives. The ester can be readily hydrolyzed to the carboxylic acid for subsequent coupling reactions or directly converted to amides, hydrazides, and other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies.

References

- Royal Society of Chemistry. (2016). Supporting Information for "A mild and general method for the trifluoromethylation of aryl and heteroaryl halides" [Online].

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Online].

- Abacipharm. This compound. [Online].

- PubChem. This compound. National Center for Biotechnology Information. [Online].

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online].

- Google Patents. (2020). Picolinic acid derivatives and their use as intermediates. US10633341B2. [Online].

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Online].

- Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. [Online].

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online].

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online].

- Jarvo, E. R. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 7(1), 78-84. [Online].

- Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Online].

- Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC. [Online].

- MDPI. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Online].

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted). [Online].

- Google Patents. (2020). Preparation method of 4-trifluoromethyl nicotinic acid. CN109467532B. [Online].

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H6F3NO2 | CID 10987392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

A Senior Application Scientist's Guide to Methyl 4-(trifluoromethyl)picolinate: A Core Building Block in Modern Drug Discovery

Executive Summary

Methyl 4-(trifluoromethyl)picolinate is a heterocyclic organic compound that has emerged as a critical building block for medicinal chemists and drug development professionals. Its strategic value lies in the unique combination of a picolinate scaffold with a trifluoromethyl (CF3) group at the 4-position. The CF3 group is a well-established bioisostere for chlorine and other groups, known to significantly enhance key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, and core applications, offering field-proven insights into its strategic deployment in pharmaceutical research and development.

The Strategic Importance of Fluorine and Methyl Groups in Medicinal Chemistry

The process of optimizing a lead compound into a viable drug candidate often hinges on fine-tuning its molecular properties. Two of the most powerful tools in the medicinal chemist's arsenal are the incorporation of trifluoromethyl (CF3) and methyl (-CH3) groups.

-

The Trifluoromethyl Effect : The CF3 group is highly electron-withdrawing and metabolically stable.[1] Its introduction into a molecule can deactivate adjacent aromatic rings to prevent oxidative metabolism, a common pathway for drug degradation.[1] This leads to an increased biological half-life and potentially lower required dosages. Furthermore, its lipophilicity aids in membrane permeability, a crucial factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

The "Magic Methyl" Effect : The seemingly simple methyl group can have a profound, sometimes unexpected, impact on a compound's biological activity and pharmacokinetic properties.[3][4] This "magic methyl" effect can manifest by improving hydrophobic interactions with a target protein, blocking metabolic soft spots, or inducing a conformational change that locks the molecule into its bioactive shape.[4]

This compound strategically combines the benefits of the CF3 group with a methyl ester, providing a versatile handle for further chemical modification on a pharmaceutically relevant pyridine core.

Core Physicochemical & Structural Data

All quantitative data for this compound has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 205.13 g/mol | [5][6] |

| Molecular Formula | C₈H₆F₃NO₂ | [5][6][7] |

| CAS Number | 455941-78-3 | [5][6][8] |

| IUPAC Name | methyl 4-(trifluoromethyl)pyridine-2-carboxylate | [5] |

| Synonyms | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate | [5][6] |

| Density (Predicted) | 1.331 g/cm³ | [9] |

| Boiling Point (Predicted) | 232.6 °C at 760 mmHg | [9] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-stage process: first, the synthesis of the parent carboxylic acid, 4-(trifluoromethyl)picolinic acid (also known as 4-trifluoromethyl nicotinic acid), followed by a standard esterification reaction. The initial synthesis of the acid is the most critical and complex stage. Several routes exist, with one common industrial method involving the trifluoromethylation of a pyridine derivative.[10][11]

The workflow below illustrates a validated pathway starting from 3-cyanopyridine. The choice of a strong base like butyl lithium is causal; it is required to deprotonate the pyridine ring, creating a nucleophilic center that can attack the electrophilic trifluoromethyl source. The subsequent hydrolysis under basic conditions is a robust method for converting the nitrile group to a carboxylic acid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its pre-packaged, functionalized structure that allows for efficient incorporation into larger, more complex molecules.

-

Scaffold for Complex Synthesis : The methyl ester group serves as a reactive handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. By reacting the picolinate with various amines, researchers can rapidly generate large libraries of novel compounds for high-throughput screening.

-

Bioisosteric Replacement : The 4-trifluoromethyl-pyridine core can be used as a bioisostere for other aromatic systems, such as a chlorinated phenyl ring. This substitution is a key strategy to circumvent metabolic liabilities or improve target selectivity without drastically altering the molecule's shape.

-

Intermediate for Patented Compounds : Picolinic acid derivatives are integral to numerous patented chemical entities. For example, related structures are used as intermediates in the synthesis of complex molecules targeting various diseases.[12] The availability of this compound provides a direct and efficient starting point for synthesizing these advanced therapeutic candidates.[13]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)picolinic Acid Precursor

This protocol is a representative example of an industrial synthesis for the key precursor acid, adapted from patent literature.[10] It is a self-validating system where success is determined by the isolation of the target product via precipitation.

Objective: To synthesize 4-(trifluoromethyl)picolinic acid from 3-cyanopyridine.

Materials:

-

3-Cyanopyridine

-

Tetrahydrofuran (THF), anhydrous

-

Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (BuLi), 2M solution

-

Bromotrifluoromethane (CF₃Br)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), for pH adjustment

-

Argon gas supply

-

Three-necked flask with reflux condenser, dropping funnel, and temperature probe

Methodology:

-

Reactor Preparation (Inerting): Assemble the three-necked flask and purge the system with argon gas for 15-20 minutes. This step is critical as organolithium reagents like BuLi are highly reactive with atmospheric oxygen and moisture.

-

Initial Charge: Charge the flask with 3-cyanopyridine, TMEDA, and anhydrous THF. The TMEDA serves to chelate the lithium ion, increasing the reactivity of the BuLi.

-

Controlled Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath. Maintaining this low temperature is essential to control the exothermicity of the subsequent lithiation step and prevent side reactions.

-

Lithiation (Deprotonation): Add the 2M BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed -30°C. After addition, allow the mixture to stir at this temperature for 1.5 hours to ensure complete formation of the lithiated intermediate.

-

Trifluoromethylation: Introduce bromotrifluoromethane gas into the solution while maintaining the temperature at -40°C. This is the key step where the CF₃ group is installed onto the pyridine ring. After the addition is complete, allow the reaction to proceed for 2 hours.

-

Warming and Quenching: Gradually raise the temperature to 0°C and hold for an additional 4 hours to ensure the reaction goes to completion. The reaction is then carefully quenched with a saturated ammonium chloride solution.

-

Intermediate Isolation: The resulting product, 4-trifluoromethyl-3-cyanopyridine, is extracted from the aqueous layer using an organic solvent (e.g., petroleum ether), dried, and concentrated.

-

Hydrolysis to the Acid: The isolated cyano intermediate is added to an aqueous solution of sodium hydroxide. The mixture is heated to 60-100°C to drive the hydrolysis of the nitrile group to a carboxylate salt.

-

Product Precipitation and Isolation: After cooling the reaction mixture, the pH is carefully adjusted to an acidic range (pH 1-2) with hydrochloric acid. This protonates the carboxylate salt, causing the desired 4-(trifluoromethyl)picolinic acid to precipitate out of the solution as a solid.

-

Final Processing: The solid product is collected by filtration, washed with water to remove residual salts, and dried under vacuum to yield the final precursor acid.

Conclusion

This compound represents a confluence of strategic design principles in modern medicinal chemistry. It provides an efficient, pre-functionalized building block that leverages the well-documented benefits of the trifluoromethyl group to enhance drug-like properties. Its straightforward application in amide coupling reactions and its role as a key intermediate for more complex APIs underscore its importance for professionals in drug discovery and development. Understanding its synthesis and physicochemical properties is fundamental to unlocking its full potential in the creation of next-generation therapeutics.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- AbacipharmTech. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.

- PubChemLite. (n.d.). Methyl 4-chloro-5-(trifluoromethyl)picolinate.

- Google Patents. (2020). Picolinic acid derivatives and their use as intermediates.

- iChemical. (n.d.). Methyl 6-(trifluoromethyl)picolinate.

- PubMed. (2013). [Application of methyl in drug design].

- Patsnap. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid.

- Google Patents. (2010). A kind of preparation method of 4-trifluoromethyl nicotinic acid.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6F3NO2 | CID 10987392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 455941-78-3 | this compound - AiFChem [aifchem.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. parchem.com [parchem.com]

- 9. Methyl 6-(trifluoromethyl)picolinate, CAS No. 155377-05-2 - iChemical [ichemical.com]

- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 12. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(trifluoromethyl)picolinate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group on the pyridine ring. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the practical application of these methods in a laboratory setting. We will delve into the synthesis of the crucial precursor, 4-(trifluoromethyl)picolinic acid, and subsequently explore the two most prevalent and effective methods for its esterification: the direct acid-catalyzed Fischer esterification and a two-step procedure via an acyl chloride intermediate. This document is intended to serve as a detailed technical resource, offering not only step-by-step protocols but also insights into the rationale behind experimental choices and potential challenges.

Introduction: The Significance of the Trifluoromethyl Group in Picolinates

The introduction of a trifluoromethyl (-CF3) group into a molecule can dramatically alter its biological and physical properties.[1] The high electronegativity of fluorine atoms often enhances metabolic stability by blocking sites of oxidation, increases binding affinity to target proteins, and improves membrane permeability. In the context of picolinates, these modifications have led to the development of novel herbicides and insecticides.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules where the picolinate moiety can be further functionalized.

Synthesis of the Precursor: 4-(Trifluoromethyl)picolinic Acid

The journey to this compound begins with the synthesis of its carboxylic acid precursor. Several strategies have been developed for the preparation of 4-(trifluoromethyl)picolinic acid, primarily falling into two categories: construction of the trifluoromethylated pyridine ring or modification of a pre-existing pyridine scaffold.

Ring Construction from Acyclic Precursors

One common approach involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be reacted with an appropriate nitrogen source to construct the pyridine ring.[1] While effective, this method can involve multiple steps and require specialized starting materials.

A notable example is the synthesis of 4-(trifluoromethyl)nicotinic acid, an isomer of our target precursor, which provides insight into the ring-forming strategies. One patented method involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by reaction with ammonia and subsequent cyclization with methyl 3,3-dimethoxypropionate.[2]

Modification of Pre-existing Pyridine Rings

A more direct approach often involves the introduction of the trifluoromethyl group onto a pyridine ring, followed by oxidation or hydrolysis to the carboxylic acid. A common starting material for this approach is 4-methylpyridine (γ-picoline). The methyl group can be halogenated and subsequently fluorinated to yield 4-(trifluoromethyl)pyridine. However, these reactions often require harsh conditions, such as high temperatures and pressures, and can lead to a mixture of products.[1][3]

A more controlled laboratory-scale synthesis often starts with a more functionalized pyridine. For example, 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can be synthesized and then subjected to hydrolysis and dehalogenation to yield 4-(trifluoromethyl)nicotinic acid.[4] A related patent describes the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid using a strong base like sodium hydroxide at elevated temperatures.[5]

The following diagram illustrates a generalized workflow for the synthesis of 4-(trifluoromethyl)picolinic acid from a substituted cyanopyridine.

Caption: Synthesis of 4-(Trifluoromethyl)picolinic Acid via Hydrolysis.

Esterification of 4-(Trifluoromethyl)picolinic Acid

With the precursor acid in hand, the final step is esterification to yield this compound. Two primary, reliable methods are presented here: Fischer esterification and conversion via the acid chloride.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and direct method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol (in this case, methanol) and/or by removing the water that is formed.[6]

-

Excess Methanol: Using methanol as the solvent ensures a large molar excess, shifting the equilibrium towards the product side according to Le Châtelier's principle.

-

Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

| Parameter | Condition | Rationale |

| Reactants | 4-(Trifluoromethyl)picolinic acid, Methanol | Carboxylic acid and alcohol for ester formation. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack. |

| Solvent | Methanol (excess) | Drives the equilibrium towards the product. |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |

| Workup | NaHCO₃ wash | Neutralizes the acid catalyst. |

| Purification | Column Chromatography | To isolate the pure ester from any remaining starting material or byproducts. |

Method 2: Esterification via the Acid Chloride

An alternative and often higher-yielding method involves a two-step process: first, the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]

-

Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the acyl chloride is highly reactive towards water and will hydrolyze back to the carboxylic acid.

-

Inert Solvent: An inert solvent like toluene or dichloromethane is used to facilitate the reaction and control the temperature.

-

Methanol Addition: The subsequent addition of methanol to the acyl chloride is a highly exothermic and rapid reaction, leading to the formation of the methyl ester.

-

Formation of the Acid Chloride:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(trifluoromethyl)picolinic acid (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gases ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with toluene to ensure complete removal of residual SOCl₂.

-

-

Esterification:

-

Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous methanol (1.5-2.0 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography as described in the Fischer esterification method.

Caption: Two-step synthesis of this compound.

Conclusion and Outlook

The synthesis of this compound is a critical process for the development of new molecules in the pharmaceutical and agrochemical industries. This guide has detailed two robust and reliable methods for its preparation, starting from the precursor 4-(trifluoromethyl)picolinic acid. The choice between the direct Fischer esterification and the two-step acid chloride route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the required purity of the final product. While Fischer esterification offers a more atom-economical and straightforward approach, the acid chloride method often provides higher yields and may be more suitable for substrates that are sensitive to strong acidic conditions at high temperatures. Future research in this area may focus on developing more environmentally friendly and catalytic methods for both the synthesis of the precursor acid and the final esterification step.

References

- US Patent 9,475,771 B2, Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. ()

- CN 101851193 A, A kind of preparation method of 4-trifluoromethyl nicotinic acid. ()

- Common Organic Chemistry.

- OperaChem.

- Oue, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 176-186. ([Link])

- CN 1263094 A, Method for synthesizing 4-trifluoromethyl pyridine compound. ()

- CN 101851193 A, A kind of preparation method of 4-trifluoromethyl nicotinic acid. ()

- PubChem. Methyl 4-(trifluoromethyl)

- MIT OpenCourseWare. 5.310 (F19)

- Wikipedia.

- Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). ([Link])

- ResearchGate. Surface plot of sulfuric acid and methanol on the purity of methyl ester. ([Link])

- US Patent 8,124,782 B2, Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. ()

- PubMed. Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. ([Link])

- US Patent 8,124,782 B2, Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. ()

- Wikipedia.

- CN 106008282 A, Method for synthesizing trifluoromethanesulfon

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl 4-(trifluoromethyl)picolinate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-(trifluoromethyl)picolinate, a key building block in modern medicinal and agricultural chemistry.[1][2] The strategic introduction of a trifluoromethyl group onto the pyridine scaffold significantly enhances properties such as metabolic stability and binding affinity, making the unambiguous characterization of these molecules paramount.[3] This document serves as a technical resource for researchers and developers, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Overview

This compound possesses the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol .[4] Its structure comprises a pyridine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 2-position with a methyl ester (-COOCH₃) group. This arrangement dictates a unique electronic environment that is clearly resolved by the spectroscopic techniques discussed herein.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization. The spectra were recorded in deuterated chloroform (CDCl₃).

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen results in a significant downfield shift of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.52 | Doublet (d) | 4.0 | 1H | H-6 |

| 6.86 | Doublet (d) | 4.0 | 1H | H-5 |

| 4.04 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation:

-

δ 8.52 (H-6): The proton at the 6-position is adjacent to the electronegative nitrogen atom and is deshielded, causing it to appear far downfield. It is split into a doublet by the neighboring H-5 proton.

-

δ 6.86 (H-5): This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the ester group.

-

δ 4.04 (-OCH₃): The three protons of the methyl ester group are chemically equivalent and show no coupling to other protons, hence they appear as a sharp singlet.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which provides definitive evidence for the position of the -CF₃ group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 170.4 | Singlet | - | C=O (ester) |

| 157.5 | Singlet | - | C-2 |

| 156.5 | Quartet (q) | ³JCF = 37 | C-4 |

| 119.4 | Quartet (q) | ¹JCF = 274 | -CF₃ |

| 110.7 | Singlet | - | C-5 |

| 54.6 | Singlet | - | -OCH₃ |

Interpretation:

-

δ 170.4 (C=O): The carbonyl carbon of the ester group appears at a characteristic downfield shift.

-

δ 156.5 and 119.4 (C-4 and -CF₃): These signals are definitive proof of the trifluoromethyl group. The carbon directly attached to the three fluorine atoms (-CF₃) appears as a quartet with a very large one-bond coupling constant (¹JCF) of 274 Hz.[5] The pyridine carbon to which the -CF₃ group is attached (C-4) also appears as a quartet, but with a smaller three-bond coupling constant (³JCF) of 37 Hz.[5]

-

The remaining aromatic and methyl carbons appear as singlets at their expected chemical shifts.

Fluorine (¹⁹F) NMR Analysis

For any fluorinated compound, ¹⁹F NMR is essential for confirming the identity of the fluorine-containing group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -71.09 | Singlet (s) | 3F | -CF₃ |

Interpretation: The spectrum shows a single sharp peak at -71.09 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[5] The absence of coupling indicates that there are no adjacent protons or other fluorine atoms.

Caption: Key ¹H, ¹³C, and ¹⁹F NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2960-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N Stretch |

| ~1300-1100 | Strong, Broad | C-F Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

Interpretation:

-

C=O Stretch (~1735 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong absorption from the ester carbonyl group.[7] Its position is typical for an aromatic ester.

-

C-F Stretches (~1300-1100 cm⁻¹): The trifluoromethyl group will produce very strong and broad absorption bands in this region due to the C-F stretching vibrations. This is a highly characteristic feature for trifluoromethylated compounds.[3]

-

Aromatic Stretches (~1600-1470 cm⁻¹): Multiple bands in this region confirm the presence of the pyridine ring.[1]

-

C-H Stretches (~3100-2850 cm⁻¹): The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches are expected, corresponding to the pyridine and methyl protons, respectively.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for this analysis.

| m/z | Proposed Fragment | Formula |

| 205 | [M]⁺ (Molecular Ion) | [C₈H₆F₃NO₂]⁺ |

| 174 | [M - OCH₃]⁺ | [C₇H₃F₃NO]⁺ |

| 146 | [M - COOCH₃]⁺ | [C₆H₃F₃N]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Interpretation:

-

m/z 205: The molecular ion peak ([M]⁺) directly confirms the molecular weight of the compound (205.13 g/mol ).[4]

-

m/z 174: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment with an m/z of 174.

-

m/z 146: Loss of the entire carbomethoxy radical (•COOCH₃) results in the stable 4-(trifluoromethyl)pyridine cation.

-

m/z 69: The appearance of a peak at m/z 69 is a strong indicator of a trifluoromethyl group, corresponding to the [CF₃]⁺ fragment.

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data requires standardized procedures. The protocols described below represent best practices in the field.

Standard Operating Procedures

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

-

Acquisition (¹H): Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquisition (¹³C): Acquire data using proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.[9]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

IR Spectroscopy:

-

Sample Preparation: Analyze the compound as a neat liquid by placing a thin film between two KBr plates or using a diamond ATR (Attenuated Total Reflectance) accessory.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition: Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet. Use a standard electron energy of 70 eV. Scan a mass range of m/z 40-300.

-

Processing: The resulting mass spectrum plots relative abundance against the mass-to-charge ratio (m/z).

-

Overall Characterization Workflow

Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.

References

- Supporting Information for a relevant chemical synthesis. Note: While a specific public document for Methyl 4-(trifluoromethyl)

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- This reference number was intentionally omitted to maintain numbering consistency with the provided search results.

- PubChem. (2021). This compound. National Center for Biotechnology Information.

- Ishikawa, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8359–8364.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154).

- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6932–6936.

- G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-750.

- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- LibreTexts Chemistry. Table of Characteristic IR Absorptions.

- Ruch, R. (2024). Synthesis and Characterization of Potential Small Molecule Methyltransferase Inhibitors. Ursinus College.

- PhytoBank. 1H NMR Spectrum (PHY0020438).

- mzCloud. Methyl picolinate.

- Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 42, 1-13.

- NIST. Pyridine, 4-methyl-. NIST Chemistry WebBook.

- Hlobis, P. J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

- PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information.

- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Synthesis and Characterization of Potential Small Molecule Methyltrans" by Ryan Ruch [digitalcommons.ursinus.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H6F3NO2 | CID 10987392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scs.illinois.edu [scs.illinois.edu]

The Synthetic Versatility of Methyl 4-(trifluoromethyl)picolinate: A Comprehensive Reactivity Profile

Abstract

Methyl 4-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the 4-position, combined with the inherent electron-deficient nature of the pyridine ring, imparts a unique reactivity profile to this molecule. This technical guide provides an in-depth exploration of the synthesis and core reactivities of this compound, including nucleophilic aromatic substitution, hydrolysis, and various cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a discussion of its applications are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (CF₃) is a particularly powerful modulator of these properties.[1][2] In the context of pyridine chemistry, the placement of a CF₃ group significantly influences the electron density of the aromatic ring, making it highly susceptible to certain chemical transformations. Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and functional materials.[3]

This compound, with its ester functionality and a potent electron-withdrawing group, serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide will dissect the key facets of its chemical behavior, providing a predictive framework for its use in synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through the esterification of its corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid. The acid itself can be prepared via several routes, often starting from commercially available pyridine precursors.

One common strategy involves the synthesis of 4-(trifluoromethyl)nicotinonitrile, which is then hydrolyzed to the carboxylic acid.[4][5] For instance, 4-ethoxy-1,1,1-trifluoro-3-en-2-one can be reacted with 3-aminoacrylonitrile to form the nicotinonitrile derivative, which is subsequently hydrolyzed under basic conditions.[4] Another approach involves the reaction of a compound containing a trifluoromethyl pyridine moiety with carbon dioxide in the presence of a strong base like LDA, followed by acidification.[4]

Once 4-(trifluoromethyl)picolinic acid is obtained, standard esterification procedures can be employed to yield the methyl ester.

Experimental Protocol: Esterification of 4-(Trifluoromethyl)picolinic Acid

Objective: To synthesize this compound from 4-(trifluoromethyl)picolinic acid.

Materials:

-

4-(Trifluoromethyl)picolinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-(trifluoromethyl)picolinic acid in an anhydrous solvent, slowly add thionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully add anhydrous methanol.

-

Stir the reaction mixture at room temperature for several hours or until the esterification is complete.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography or recrystallization.

This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

Core Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring. The nitrogen atom and the trifluoromethyl group act as strong electron-withdrawing entities, making the ring electron-deficient and thus susceptible to nucleophilic attack.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom and activated by the trifluoromethyl group. While the 4-position is occupied, the 2- and 6-positions are activated. If a suitable leaving group is present at one of these positions, it can be readily displaced by a variety of nucleophiles.

Common nucleophiles for SNAr reactions on such activated rings include amines, alkoxides, and thiolates. For instance, a related compound, methyl 4-chloropicolinate, readily undergoes reactions with nucleophiles.[3]

Hydrolysis of the Ester Group

The methyl ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid, under either acidic or basic conditions. This reaction is a fundamental transformation that allows for further derivatization of the carboxyl group, such as amide bond formation.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Typical Temperature |

| Basic | NaOH or KOH in H₂O/MeOH | Reflux |

| Acidic | Concentrated HCl or H₂SO₄ in H₂O | Reflux |

Specific conditions may vary and require optimization.[7]

Palladium-Catalyzed Cross-Coupling Reactions